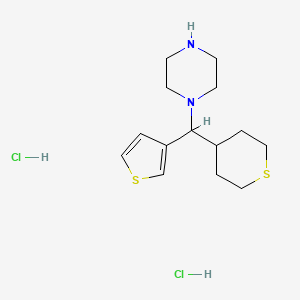

1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride

CAS No.: 2098145-54-9

Cat. No.: VC3144072

Molecular Formula: C14H24Cl2N2S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098145-54-9 |

|---|---|

| Molecular Formula | C14H24Cl2N2S2 |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 1-[thian-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2S2.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H |

| Standard InChI Key | MOAAFSXSLXQYJP-UHFFFAOYSA-N |

| SMILES | C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl |

| Canonical SMILES | C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl |

Introduction

Structural Composition and Chemical Classification

1-((Tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride represents a complex heterocyclic compound containing multiple functional groups. The core structure consists of three main components:

-

A tetrahydro-2H-thiopyran ring (a six-membered heterocyclic ring containing sulfur)

-

A thiophene moiety (a five-membered aromatic heterocycle containing sulfur)

-

A piperazine ring (a six-membered heterocycle containing two nitrogen atoms)

These components are connected through a methyl bridge, with the entire structure neutralized as a dihydrochloride salt. This configuration suggests the compound belongs to the broader chemical families of sulfur-containing heterocycles and piperazine derivatives, both of which have significant representation in pharmaceutical chemistry.

Predicted Physicochemical Properties

Structural Comparison with Related Compounds

While exact data for the target compound is unavailable, we can draw comparisons with structurally related compounds to predict certain properties. The base compound 1-(tetrahydro-2H-thiopyran-4-yl)piperazine has been documented in chemical databases with the following properties:

The presence of both the thiopyran and thiophene moieties would likely confer specific physicochemical properties that differ from either component alone. The dihydrochloride salt formation suggests the compound contains two basic nitrogen atoms (from the piperazine ring), which would be protonated in the salt form, enhancing water solubility compared to the free base.

Structural Features and Implications

The compound's structure suggests several noteworthy characteristics:

-

The piperazine ring provides two basic nitrogen centers, which explains the dihydrochloride salt formation

-

The thiophene component introduces aromatic character and potential for π-stacking interactions

-

The thiopyran ring provides conformational flexibility and a sulfur atom as a potential hydrogen bond acceptor

-

The methyl bridge connecting these components would allow for specific three-dimensional orientation

Synthesis Pathways and Chemical Preparation

Purification and Characterization

The dihydrochloride salt formation would typically be performed as the final step in the synthesis, which could serve both as a purification method and to improve the compound's stability and solubility. Characterization would likely employ standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

-

High-Performance Liquid Chromatography (HPLC)

The unique combination of structural elements in the target compound might suggest potential applications in areas where the individual components have shown activity, possibly with enhanced or differentiated properties.

Analytical Considerations and Identification

Spectroscopic Properties

Based on related compounds, the following spectroscopic characteristics might be expected:

-

¹H NMR would likely show characteristic signals for:

-

Thiophene aromatic protons (typically 6.5-7.5 ppm)

-

Piperazine methylene protons (typically 2.5-3.5 ppm)

-

Thiopyran ring protons (complex pattern between 1.5-3.0 ppm)

-

Methine bridge proton (likely 3.5-4.5 ppm)

-

-

Mass spectrometry would be expected to show:

-

Molecular ion peak corresponding to the free base

-

Characteristic fragmentation patterns involving cleavage at the methylene bridge

-

Loss of the piperazine moiety as a common fragmentation pathway

-

Structure-Activity Relationship Considerations

Key Pharmacophore Elements

The structural elements present in the target compound suggest several potential pharmacophore features that might contribute to biological activity:

Research Gaps and Future Directions

Synthesis and Characterization Needs

The apparent absence of detailed information on the target compound in chemical databases suggests several priority research areas:

-

Development and optimization of a reliable synthetic route

-

Full spectroscopic characterization (NMR, MS, IR)

-

Determination of precise physicochemical properties (solubility, stability, pKa values)

-

X-ray crystallography to confirm three-dimensional structure

Biological Evaluation Opportunities

Given the structural elements present, several biological evaluations would be of interest:

-

Receptor binding studies, particularly for CNS receptors (dopamine, serotonin, histamine)

-

Enzymatic assays to identify potential inhibitory activity

-

Cell-based assays to determine effects on various signaling pathways

-

Structure-activity relationship studies through the synthesis of analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume